molecular formula C4H6F2N2 B15254476 3-Amino-4,4-difluorobutanenitrile

3-Amino-4,4-difluorobutanenitrile

Cat. No.: B15254476
M. Wt: 120.10 g/mol
InChI Key: PCEWDBPAPPRUKK-UHFFFAOYSA-N
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Description

3-Amino-4,4-difluorobutanenitrile is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. The molecule features a nitrile group and a primary amine on a butane skeleton containing a geminal difluoro motif, making it a valuable precursor for the construction of more complex molecules. The strategic incorporation of fluorine atoms can significantly alter a compound's properties, and the geminal difluoro group is of particular interest for modulating electronegativity, lipophilicity, and metabolic stability in drug candidates. The amine and nitrile functional groups provide excellent handles for further chemical transformations, enabling researchers to synthesize diverse libraries of compounds, such as heterocycles and fluorinated analogs of natural products. This chemical is intended for use in laboratory research and development. It is strictly for professional use in a controlled environment and is not intended for diagnostic, therapeutic, or any other personal uses. Researchers can leverage this compound in the exploration of new pharmaceuticals, agrochemicals, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6F2N2

Molecular Weight

120.10 g/mol

IUPAC Name

3-amino-4,4-difluorobutanenitrile

InChI

InChI=1S/C4H6F2N2/c5-4(6)3(8)1-2-7/h3-4H,1,8H2

InChI Key

PCEWDBPAPPRUKK-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C(C(F)F)N

Origin of Product

United States

Chemical Reactivity and Transformational Pathways of 3 Amino 4,4 Difluorobutanenitrile

Reactions Involving the Amino Group

The primary amino group in 3-Amino-4,4-difluorobutanenitrile is a key site for nucleophilic attack and derivatization, enabling the synthesis of a wide array of more complex molecules and heterocyclic systems.

Nucleophilic Reactivity and Strategic Derivatization (e.g., acylation, alkylation, reductive amination)

The amino group possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for a variety of derivatization strategies.

Acylation: The primary amine can be readily acylated by reacting with acyl halides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a range of functional groups and for protecting the amine during subsequent transformations.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. masterorganicchemistry.com

Reductive Amination: A more controlled and highly effective method for alkylation is reductive amination. masterorganicchemistry.com This process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine in the presence of the initial carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This method avoids the over-alkylation problem associated with direct alkylation. masterorganicchemistry.com

Formation of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are foundational structures in pharmaceuticals, agrochemicals, and materials science. frontiersin.orgrsc.orgfrontiersin.org The bifunctional nature of this compound, containing both an amine and a nitrile, makes it a valuable precursor for the synthesis of such cyclic systems.

Research has demonstrated numerous strategies for constructing nitrogen heterocycles from precursors with similar functionalities. For instance, aminonitriles can participate in multi-component reactions to form substituted pyridazines. scielo.org.za A one-pot, three-component reaction between malononitrile, an arylglyoxal, and hydrazine (B178648) hydrate (B1144303) can yield 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za Similarly, the reaction of azlactones with enamines of 1,3-keto esters can produce substituted 3-aminopyridin-2(1H)-ones. nih.gov The amino group of this compound can act as a nucleophile to initiate cyclization, while the nitrile group can either be incorporated into the heterocyclic ring or serve as a functional handle for further modifications.

Role as a Catalyst or Ligand in Organic Transformations

The use of nitrogen-containing heterocycles as ligands in transition-metal catalysis and as organocatalysts is a growing area of chemical research. frontiersin.org While specific studies detailing the use of this compound as a catalyst or ligand are not prominent, its structure suggests potential applications. The primary amine and the nitrogen of the nitrile group can act as coordination sites for metal ions, potentially forming stable complexes that could exhibit catalytic activity. Proline-derived organocatalysts, for example, have shown significant utility and environmental benefits in synthesis. frontiersin.org

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into other important functionalities, such as carboxylic acids, amines, and aldehydes, through hydrolysis or reduction. wikipedia.org

Hydrolysis to Carboxylic Acid and Derivatives

The nitrile group can undergo hydrolysis to produce a carboxylic acid. This transformation is typically achieved by heating the nitrile under reflux with an acid, such as hydrochloric acid, which results in the formation of the carboxylic acid and an ammonium (B1175870) salt. studymind.co.uk This reaction provides a pathway to convert this compound into 3-amino-4,4-difluorobutanoic acid, a difluorinated beta-amino acid derivative.

Selective Reduction to Amine or Aldehyde functionalities

The reduction of the nitrile group offers a direct route to primary amines or aldehydes, depending on the reagents and conditions employed. wikipedia.org

Reduction to Primary Amine: The carbon-nitrogen triple bond of the nitrile can be fully reduced to a primary amine (-CH2NH2). chemguide.co.uk This is a common and valuable transformation in organic synthesis. Several methods are available:

Catalytic Hydrogenation: This is often the most economical method, using hydrogen gas (H2) with a metal catalyst like Raney nickel, palladium, or platinum. wikipedia.orgstudymind.co.uk The reaction often requires elevated temperature and pressure. studymind.co.uk To prevent the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is sometimes added to the reaction mixture. commonorganicchemistry.com

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) in a solvent such as diethyl ether, followed by an acidic workup, effectively reduce nitriles to primary amines. studymind.co.ukchemguide.co.uk Other reagents, including borane (B79455) complexes (BH3-THF) and diisopropylaminoborane, are also effective. commonorganicchemistry.comnih.gov

Reduction to Aldehyde: The nitrile group can be selectively reduced to an aldehyde. A key reagent for this partial reduction is Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgyoutube.com The reaction is typically performed at low temperatures, and the intermediate imine is hydrolyzed during aqueous workup to yield the aldehyde. youtube.com This allows for the conversion of this compound into 3-amino-4,4-difluorobutanal.

Data Tables

Table 1: Reagents for the Reduction of the Nitrile Group

ReagentProductTypical ConditionsReference
H₂ with Raney Nickel, Palladium, or PlatinumPrimary AmineElevated temperature and pressure. Ammonia may be added to suppress side reactions. wikipedia.orgstudymind.co.ukcommonorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄)Primary AminePerformed in an ether solvent, followed by an acidic workup. studymind.co.ukchemguide.co.uk
Borane-Tetrahydrofuran (BH₃-THF)Primary AmineHeating in THF. commonorganicchemistry.com
Diisobutylaluminium Hydride (DIBAL-H)AldehydeLow temperature reaction followed by aqueous workup to hydrolyze the imine intermediate. wikipedia.orgyoutube.com

Nucleophilic Addition Reactions (e.g., Grignard reactions, organometallic additions)

The nitrile group in this compound is a primary site for nucleophilic attack. Organometallic reagents, such as Grignard and organolithium compounds, can add to the carbon-nitrogen triple bond. This reaction, after hydrolysis of the intermediate imine, provides a versatile route to ketones. The presence of the adjacent amine and gem-difluoro groups significantly influences the reactivity of the nitrile. The strong electron-withdrawing nature of the gem-difluoro group is expected to enhance the electrophilicity of the nitrile carbon, potentially facilitating the addition of weaker nucleophiles.

While specific studies on Grignard reactions with this compound are not extensively documented, related transformations have been successfully employed. For instance, the Grignard reaction of 2,4,5-trifluorophenyl magnesium bromide with a Weinreb amide derivative of L-aspartic acid has been used to synthesize chiral β-amino acid derivatives researchgate.net. This highlights the compatibility of organometallic additions with amino acid-like structures.

The primary amine group requires protection prior to the addition of highly basic and nucleophilic organometallic reagents to prevent acid-base reactions and undesired side products. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc), are suitable for this purpose.

Table 1: Potential Nucleophilic Addition Reactions and Resulting Products

Reagent Intermediate Final Product (after hydrolysis)
Grignard (R-MgX) Magnesium iminate Ketone (R-C(O)-CH(NH2)-CH2-CF2H)
Organolithium (R-Li) Lithium iminate Ketone (R-C(O)-CH(NH2)-CH2-CF2H)

Reactions Involving the gem-Difluoromethylene (CF2) Moiety

Stability and Resilience to Common Reaction Conditions

The gem-difluoromethylene group is a key structural feature of this compound, imparting significant chemical stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 120 kcal/mol acs.org. This inherent strength makes the CF2 group resilient to many common reaction conditions, including those involving strong acids, bases, and oxidants.

This stability is a highly desirable trait in medicinal chemistry, as the introduction of a gem-difluoro unit can block metabolic pathways at that position, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate enamine.netenamine.netnih.gov. Studies on functionalized gem-difluorinated cycloalkanes have shown that this moiety generally either has no effect on or slightly improves metabolic stability nih.gov.

Selective Activation and Transformation of C-F Bonds (if applicable)

Despite the strength of the C-F bond, its selective activation and transformation are possible under specific catalytic conditions. This area of research has gained significant attention as it allows for the late-stage functionalization of fluorinated molecules. Transition-metal catalysts, particularly those based on palladium, nickel, and rhodium, have been shown to mediate the cleavage of C-F bonds in gem-difluoroalkenes acs.org.

For saturated systems like this compound, C-F bond activation is more challenging but has been achieved. Lewis acids such as B(C6F5)3 and AlCl3 can facilitate the abstraction of a fluoride (B91410) ion, leading to defluorinative cyclization or other transformations researchgate.net. Rhodium(III)-catalyzed C-H functionalization coupled with defluorinative annulation of gem-difluoromethylene alkynes further demonstrates the possibility of engaging the CF2 group in bond-forming reactions rsc.org. While these methods have not been specifically applied to this compound, they represent potential strategies for its further derivatization.

Participation in Rearrangement and Fragmentation Reactions

The gem-difluoromethylene group can influence and participate in molecular rearrangements and fragmentation pathways. For instance, the presence of a CF2 group can direct the outcome of certain reactions. In the synthesis of tosyloxylated gem-difluoroalkanes, a rare acs.orgnih.gov-sulfonyloxy migration was observed as a key step researchgate.net. Additionally, fluorinative phenonium-ion rearrangements have been noted in reactions involving styrenes, leading to the formation of difluoromethylene units researchgate.net.

In the context of biological systems, the transformation of molecules containing a difluoromethyl group can lead to fragmentation. For example, the inactivation of human ornithine aminotransferase by a difluoromethyl-containing inhibitor involves a chemical transformation that results in the release of fluoride ions nih.gov. This demonstrates a fragmentation pathway initiated by the unique reactivity of the fluorinated moiety within an enzyme's active site.

Interplay and Cooperative Effects of Multiple Functional Groups

The chemical behavior of this compound is not simply the sum of its individual functional groups but is dictated by their electronic and steric interplay. The strong inductive electron-withdrawing effect of the gem-difluoromethylene group and the nitrile function significantly lowers the pKa of the neighboring C-H bond and decreases the basicity of the primary amine nih.gov.

This electronic modulation has several consequences:

Enhanced Electrophilicity: The nitrile carbon becomes more electrophilic, as discussed in the context of nucleophilic additions.

Modified Amine Reactivity: The reduced nucleophilicity of the amine may necessitate stronger electrophiles or catalytic activation for reactions such as acylation or alkylation.

Potential for Novel Reactivity: The unique electronic environment created by the confluence of these three groups could enable novel transformations not observed in simpler monofunctional compounds. For instance, the amine could act as an intramolecular catalyst or directing group for reactions at the nitrile or involving the CF2 moiety.

In multi-step synthetic sequences, the differential reactivity of the functional groups allows for selective transformations. The amine can be selectively protected, allowing for chemistry to be performed on the nitrile, followed by deprotection and further functionalization of the amine. This strategic manipulation is fundamental to harnessing the full synthetic potential of this versatile building block.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,4,5-trifluorophenyl magnesium bromide
L-aspartic acid
tert-butoxycarbonyl (Boc)
Lithium aluminum hydride
2-amino-3-cyano-4H-chromenes
Benzo[f]isoindole-4-carboxylic acids
B(C6F5)3 (Tris(pentafluorophenyl)borane)

Electronic and Steric Influence on Adjacent Reactivity

The reactivity of this compound is significantly governed by the strong electron-withdrawing nature of the two fluorine atoms. This inductive effect profoundly influences the electron density of the neighboring carbons and functional groups, modulating their reactivity. The difluoromethyl group (CF2H) is known to be a metabolically stable bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores. nih.gov

The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of molecules containing the difluoromethyl group. mdpi.com This stability, coupled with the group's lipophilicity, makes it a desirable feature in medicinal chemistry. mdpi.comresearchgate.net The electron-withdrawing effect of the fluorine atoms can also impact the pKa of nearby functional groups, such as the amino group in this compound, potentially rendering it less basic compared to its non-fluorinated analog. This modulation of basicity can influence its nucleophilicity in various reactions.

From a steric perspective, the difluoromethyl group, while more compact than a trifluoromethyl group, still exerts a notable steric hindrance. mdpi.com This steric bulk can influence the approach of reagents to the adjacent nitrile and amino functionalities, potentially leading to diastereoselective transformations. The interplay between these electronic and steric factors is crucial in directing the outcome of chemical reactions involving this compound.

A summary of the key electronic and steric properties of the difluoromethyl group is presented in the table below.

PropertyDescriptionReference
Electronic Effect Strongly electron-withdrawing due to the high electronegativity of fluorine atoms. mdpi.com
Steric Profile Exerts significant steric hindrance, influencing the approach of reagents. mdpi.com
Bioisosterism Can act as a bioisostere for hydroxyl, thiol, and amino groups. nih.gov
Metabolic Stability The C-F bond's strength contributes to increased metabolic stability. mdpi.com

Intramolecular Cyclization and Cascade Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile carbon (upon activation), makes it a prime candidate for intramolecular cyclization reactions. Such reactions are a powerful tool in synthetic chemistry for the efficient construction of heterocyclic compounds.

One potential pathway for intramolecular cyclization involves the activation of the nitrile group, followed by nucleophilic attack by the internal amino group. This type of transformation is a common strategy for the synthesis of nitrogen-containing heterocycles. While specific examples for this compound are not extensively documented in readily available literature, the general principles of aminonitrile cyclization can be applied. For instance, the cyclization of α-cyanoalkylureas is a known process. acs.org

Furthermore, this compound can potentially participate in cascade reactions, where a series of intramolecular transformations occur sequentially in a single pot. sciencedaily.comqsstudy.com A plausible cascade could be initiated by an intermolecular reaction, such as a Michael addition of the amino group to an activated alkene, followed by an intramolecular cyclization involving the nitrile group. This tandem Michael addition/amino-nitrile cyclization is a known strategy for the diastereoselective synthesis of complex heterocyclic systems like dihydroindolizines. nih.gov

The general scheme for such a cascade reaction is depicted below:

Hypothetical Cascade Reaction of this compound

StepReaction TypeDescription
1 Intermolecular Michael AdditionThe amino group of this compound adds to an electrophilic Michael acceptor.
2 Intramolecular CyclizationThe nitrile group of the resulting adduct undergoes an intramolecular cyclization, often base-catalyzed, to form a new heterocyclic ring.

The presence of the difluoromethyl group in these cyclization and cascade reactions would be expected to influence the reaction kinetics and the stability of the resulting products. The electron-withdrawing nature of the CF2 group could affect the nucleophilicity of the enolate intermediate in a Michael addition and the stability of any charged intermediates during cyclization.

Strategic Utility of 3 Amino 4,4 Difluorobutanenitrile As a Versatile Building Block in Complex Molecular Architectures

Precursor for Advanced Fluorinated Heterocyclic Compounds

The presence of both an amino and a nitrile group in 3-Amino-4,4-difluorobutanenitrile makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles. These functional groups can participate in a range of cyclization reactions, leading to the formation of pyridazines, triazoles, and furazans, all of which are important scaffolds in medicinal chemistry.

Pyridazine (B1198779) and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their wide array of biological activities, including analgesic, insecticidal, and cardiotonic properties. The synthesis of pyridazines often involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or the condensation of a β-ketoester with hydrazine.

While direct synthesis of pyridazines from This compound is not extensively documented in publicly available literature, its structural motifs suggest a plausible pathway. The nitrile group could, through hydrolysis and subsequent reactions, be converted into a carbonyl functionality, creating a precursor amenable to classical pyridazine synthesis. For instance, the transformation of the nitrile to a ketone would set the stage for a condensation reaction with hydrazine hydrate (B1144303) to form the pyridazine ring. The resulting fluorinated pyridazine derivatives would be of considerable interest for agrochemical and pharmaceutical research.

A general approach for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles involves a one-pot, three-component reaction of malononitrile, an arylglyoxal, and hydrazine hydrate. Adapting this methodology to utilize a fluorinated precursor like This compound or a derivative thereof could open new avenues to novel fluorinated pyridazines.

Triazoles and furazans are another important class of heterocycles with a broad spectrum of applications, from pharmaceuticals to energetic materials. The incorporation of fluorine into these rings can significantly enhance their properties.

The synthesis of 1,2,4-triazoles can be achieved through various routes, often involving the cyclization of a hydrazinecarboximidamide derivative. The amino group of This compound could be derivatized to form such an intermediate, which upon reaction with a formic acid equivalent, would yield a 3-amino-1,2,4-triazole bearing the difluorobutyl side chain. The presence of the difluoro group is known to enhance the biological activity of triazole-containing compounds.

Furazans, or 1,2,5-oxadiazoles, are known for their use as energetic materials and as precursors to other complex heterocycles. The synthesis of aminofurazans often starts from α-amino oximes or related structures. While a direct route from This compound is not immediately apparent from existing literature, its functional groups offer potential for transformation into the necessary precursors for furazan (B8792606) ring formation. For instance, conversion of the nitrile to an amidoxime (B1450833) and subsequent cyclization is a common strategy for furazan synthesis.

Role in Constructing Defined Fluorine-Containing Aliphatic and Carbocyclic Scaffolds

The difluorinated aliphatic chain of This compound makes it a valuable building block for the synthesis of non-cyclic and cyclic compounds where the precise placement of fluorine is crucial. The introduction of a difluoromethyl group can have a profound impact on the conformational preferences and biological activity of a molecule.

The development of methods to create fluorinated carbocyclic systems is an active area of research. For example, the synthesis of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid has been reported as a selective inhibitor of human ornithine aminotransferase. While this specific compound is not directly synthesized from This compound , the underlying principles of its synthesis, which involve the strategic introduction of a difluoromethyl group onto a cyclic scaffold, highlight the potential utility of building blocks like This compound . The amino group can be used to direct the formation of the carbocyclic ring or be incorporated as a key pharmacophoric element.

Intermediate in Multi-Step Organic Synthesis for Diverse Chemical Entities

The true versatility of This compound is most evident in its role as an intermediate in multi-step synthetic sequences. Its functional handles allow for a wide range of chemical transformations, enabling the construction of complex and diverse molecular structures.

Fluorinated amino acids are invaluable tools in chemical biology and drug discovery. They can be incorporated into peptides to study protein structure and function or used as standalone therapeutic agents. The synthesis of complex unnatural fluorinated amino acids has seen significant advancements, with methods such as photoredox-catalyzed carbofluorination and late-stage deoxyfluorination becoming increasingly common.

This compound serves as a precursor to γ-amino acids containing a difluoromethylene group at the 4-position. Hydrolysis of the nitrile group to a carboxylic acid would directly yield 4,4-difluoro-3-aminobutanoic acid, a valuable fluorinated GABA analogue. The amino group can also be protected and the nitrile group elaborated to create a variety of other fluorinated amino acid derivatives. The synthesis of fluorinated glutamic acid derivatives, for example, has been achieved through ring-opening strategies of cyclic precursors. A similar conceptual approach could be envisioned starting from This compound .

Starting Material Target Compound Class Key Transformation Potential Application
This compoundFluorinated γ-amino acidsNitrile hydrolysisChemical research, neuroscience
This compoundFluorinated β-amino acid derivativesChain elaboration and functional group interconversionMedicinal chemistry
This compoundFluorinated cyclic amino acidsIntramolecular cyclizationDrug discovery

Beyond its applications in the life sciences, the unique electronic properties imparted by the difluoro group make This compound a potential building block for specialty chemicals and advanced materials. Fluorinated organic compounds are known to exhibit interesting properties such as liquid crystallinity, high thermal stability, and low surface energy.

The amino and nitrile functionalities of This compound can be utilized to incorporate this fluorinated motif into polymeric structures. For instance, the amino group can react with diacids or diacyl chlorides to form polyamides, while the nitrile group could be involved in polymerization reactions or be converted to other functional groups suitable for polymer synthesis. The resulting fluorinated polymers could find applications as high-performance plastics, dielectric materials, or in specialized coatings. While specific examples utilizing This compound in materials science are not widely reported, its structure is analogous to other fluorinated monomers used in the field.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Amino 4,4 Difluorobutanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 3-Amino-4,4-difluorobutanenitrile and its analogs. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a detailed mapping of the molecular framework.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org The chemical shift of the fluorine atoms in this compound is highly sensitive to the local electronic environment, providing valuable information about the molecular structure. biophysics.org In derivatives, any change in the substitution pattern around the fluorine-bearing carbon will result in a discernible shift in the ¹⁹F NMR spectrum. This technique is instrumental in confirming the presence and number of fluorine atoms within the molecule. The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, often allowing for the clear resolution of signals for each unique fluorine environment within a molecule. nih.gov

Table 1: Representative ¹⁹F NMR Data

CompoundSolventChemical Shift (δ) ppm
This compoundCDCl₃-115.3 (t)

This is a hypothetical representation based on typical values for similar structures. Actual values may vary.

While ¹H and ¹³C NMR provide fundamental information about the proton and carbon skeletons, advanced 2D NMR techniques are essential for unambiguously assigning the complex spectra of this compound derivatives. scispace.commdpi.com Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton and carbon signals, revealing the connectivity of the entire molecule. mpg.de For determining stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can identify protons that are close in space, providing crucial insights into the three-dimensional arrangement of the molecule. mpg.de

Table 2: Representative ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H3.8 (m)CH-
¹H2.7 (m)CH₂-
¹H1.8 (br s)NH₂-
¹³C118.0CN-
¹³C115.5 (t)CF₂¹JCF = 240
¹³C45.0 (t)CH²JCF = 20
¹³C30.0CH₂-

This is a hypothetical representation based on typical values for similar structures. Actual values may vary.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound and its derivatives. nih.govbldpharm.com By providing a highly accurate mass measurement, often to within a few parts per million, HRMS allows for the confident assignment of the elemental composition. nih.gov Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, identifiable pieces. This data helps to confirm the connectivity of the atoms within the molecule. nist.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. rsc.org The nitrile (C≡N) group exhibits a characteristic sharp absorption band in the region of 2260-2240 cm⁻¹. The amino (N-H) group will show stretching vibrations in the range of 3500-3300 cm⁻¹. The C-F bonds also have characteristic stretching vibrations, typically found in the 1400-1000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3400-3300
C≡N Stretch2250
C-F Stretch1100

This is a hypothetical representation based on typical values for similar structures. Actual values may vary.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netaalto.fi The resulting crystal structure offers an unambiguous and detailed view of the molecule's conformation in the solid state. researchgate.netaalto.fi

Chromatographic Methods (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures or impurities. bldpharm.com High-performance liquid chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is a versatile method for analyzing non-volatile derivatives. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) can be employed for more volatile derivatives. These methods are crucial for quality control and for isolating pure compounds for further study. mpg.de

No Specific Research Found for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific theoretical and computational chemistry studies focused solely on the chemical compound "this compound" have been identified. As a result, the generation of an article with detailed research findings, data tables, and in-depth analysis as per the provided outline is not possible at this time.

The search did yield general information on computational studies of other fluorinated organic compounds, methodologies for predicting NMR chemical shifts, and theoretical analyses of reaction mechanisms in related classes of molecules. researchgate.netmdpi.comemerginginvestigators.orgnih.gov However, per the strict instructions to focus solely on this compound and to not introduce information outside the explicit scope, this more general information cannot be used to construct the requested article.

To provide a scientifically accurate and authoritative article, the content must be based on verifiable research. Without primary or secondary sources detailing the quantum chemical calculations, electronic and structural properties, and reaction dynamics of this compound, any attempt to generate the requested content would be speculative and would not meet the quality standards of being "based on diverse sources" and containing "detailed research findings."

Therefore, until such research is published and becomes publicly accessible, it is not feasible to produce the article as outlined.

No Theoretical and Computational Chemistry Studies Found for this compound

The intended article was to be structured around two key areas:

Theoretical and Computational Chemistry Studies on 3 Amino 4,4 Difluorobutanenitrile

In Silico Design of Novel Derivatives with Predicted Chemical Reactivity:This part of the article was planned to discuss the computational design of new molecules based on the structure of 3-Amino-4,4-difluorobutanenitrile. This would involve predicting the chemical reactivity of these new derivatives for potential applications.

The search included broad queries for any theoretical studies on the compound, as well as more targeted searches for molecular dynamics simulations and in silico design. Furthermore, searches using the compound's CAS number (2090477-91-9) were conducted in an attempt to locate relevant research, but these efforts also proved fruitless.

While there is research on compounds with similar functional groups or structural motifs, such as other aminonitriles or difluorinated organic molecules, the specific compound of interest, this compound, has not been the subject of published theoretical and computational investigations. Therefore, the creation of a scientifically accurate and detailed article as per the requested outline is not possible at this time due to the absence of foundational research in the public domain.

Future Prospects and Emerging Research Frontiers for 3 Amino 4,4 Difluorobutanenitrile

Development of Novel and Sustainable Synthetic Pathways to Access the Compound

The future utility of 3-Amino-4,4-difluorobutanenitrile is intrinsically linked to the development of efficient, scalable, and sustainable methods for its synthesis. Current synthetic chemistry is increasingly focused on "green" principles, minimizing waste and energy consumption. Future research will likely prioritize pathways that are not only high-yielding but also environmentally benign.

Key areas of development include:

Catalytic Asymmetric Synthesis: Establishing stereocontrol at the C3 position is critical. Future routes will likely move away from classical resolution in favor of catalytic asymmetric methods, such as transfer hydrogenation or hydrocyanation, employing chiral transition metal complexes or organocatalysts.

Biocatalysis: The use of enzymes, such as transaminases or nitrile hydratases, could offer a highly selective and environmentally friendly route to optically pure this compound under mild aqueous conditions.

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability over traditional batch processes, particularly for handling potentially hazardous reagents often used in fluorination or cyanation reactions.

From Sustainable Feedstocks: A long-term goal is the synthesis from renewable starting materials. For instance, synthetic pathways starting from natural amino acids like asparagine have been described for related aminonitriles and could be adapted. nih.gov

Table 1: Comparison of Potential Synthetic Approaches

Synthetic Strategy Potential Advantages Potential Challenges
Catalytic Asymmetric Synthesis High enantioselectivity, reduced waste Catalyst cost and sensitivity
Biocatalysis High selectivity, mild conditions, green Enzyme stability and substrate scope
Flow Chemistry Enhanced safety, scalability, process control High initial equipment cost

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique electronic environment created by the gem-difluoro group is expected to impart novel reactivity to the adjacent amine and the nitrile functional groups. The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the neighboring C-H bond and modulate the nucleophilicity of the amino group.

Future research is anticipated to explore:

Fluorine-Directed Chemistry: Investigating how the C-F bonds influence reactions at adjacent centers, potentially enabling regioselective transformations that are otherwise difficult to achieve.

Transformations of the Nitrile Group: Beyond simple hydrolysis or reduction, the nitrile can participate in cycloadditions and multicomponent reactions to build complex heterocyclic scaffolds. The electronic effect of the difluoro group could open up novel reaction pathways.

Derivatization of the Amino Group: The modulated reactivity of the amino group could be exploited for selective N-functionalization, leading to diverse libraries of compounds for biological screening.

Tandem Reactions: Designing one-pot reactions where multiple transformations occur sequentially, such as a cyclization followed by an intramolecular reaction, could provide rapid access to complex molecular architectures, a strategy seen in the synthesis of other complex nitriles. researchgate.net

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The progression of this compound from a chemical curiosity to a widely used building block will be accelerated by its integration into modern automated workflows. Automated synthesis platforms, coupled with high-throughput experimentation (HTE), allow for the rapid generation and screening of large libraries of derivative compounds.

This integration would enable:

Rapid Analogue Synthesis: Using robotic systems, the amine or nitrile functionalities could be systematically reacted with a diverse set of reagents to quickly produce hundreds or thousands of analogues.

Accelerated Discovery: These compound libraries can be screened for biological activity (e.g., enzyme inhibition) or material properties, significantly speeding up the discovery process. Similar approaches have been successful in identifying potent enzyme inhibitors from related fluorinated building blocks. nih.gov

Reaction Optimization: HTE can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to quickly identify the optimal parameters for any given transformation of the parent compound.

Potential for the Rational Design of New Materials with Tailored Chemical Functionality

The incorporation of fluorinated motifs is a proven strategy for creating advanced materials with unique properties. The difluoromethyl group in this compound can impart desirable characteristics such as thermal stability, chemical resistance, and hydrophobicity.

Future research in materials science could focus on:

Fluoropolymers: The amine and nitrile groups serve as reactive handles for polymerization. Polymers incorporating this monomer could exhibit enhanced thermal properties and low surface energy, making them suitable for specialized coatings or membranes.

Liquid Crystals: The high polarity and rigid nature of the nitrile group, combined with the effects of the fluorine atoms, could make derivatives of this compound candidates for new liquid crystalline materials.

Functional Materials: The amino group can be used to anchor the molecule to surfaces or to coordinate with metal ions, opening possibilities for creating functionalized surfaces or metal-organic frameworks (MOFs) with tailored properties.

Table 2: Potential Impact of Functional Groups on Material Properties

Functional Group Potential Contribution to Material Properties
gem-Difluoro (-CF2-) Enhanced thermal stability, hydrophobicity, oleophobicity, metabolic stability in biomaterials.
Amino (-NH2) Site for polymerization (e.g., polyamides, polyimides), hydrogen bonding, surface attachment.

Synergistic Approaches Combining Advanced Synthetic Chemistry with Computational Modeling

The synergy between computational chemistry and synthetic chemistry offers a powerful paradigm for accelerating research. In silico methods can predict molecular properties, guide synthetic efforts, and rationalize experimental outcomes, saving significant time and resources.

For this compound, this synergistic approach would involve:

Predicting Reactivity: Quantum mechanical calculations can be used to model reaction pathways, predict the sites of reactivity, and understand the electronic effects of the gem-difluoro group.

Rational Design of Derivatives: Computational docking can be used to design derivatives with high affinity for specific biological targets, such as enzymes. This approach has been successfully used to design highly potent and selective inhibitors based on similar fluorinated scaffolds. nih.govnih.gov

Virtual Screening: Screening virtual libraries of derivatives against biological targets or for specific material properties can prioritize the most promising candidates for synthesis, focusing laboratory efforts where they are most likely to succeed. Molecular dynamics simulations, for instance, have been used to guide the design of new mechanism-based inhibitors. nih.gov

By combining predictive computational models with advanced, automated synthetic methods, the exploration of this compound's chemical space can be navigated with unprecedented efficiency, unlocking its full potential in science and technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-4,4-difluorobutanenitrile, and how do reaction conditions influence yield?

  • Methodology : Nucleophilic substitution of halogenated precursors (e.g., bromo or chloro derivatives) with ammonia or amines under controlled temperatures (0–25°C) is a common approach. Fluorination steps may involve reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce difluoro groups . Optimize yields by adjusting solvent polarity (e.g., THF vs. DMF) and stoichiometric ratios of fluorinating agents. Monitor reaction progress via TLC or GC-MS to identify intermediates and byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • ¹⁹F NMR : Resolves fluorine environments (e.g., CF₂ vs. CF₃ groups) and confirms substitution patterns .
  • ¹H/¹³C NMR : Identifies amino (–NH₂) and nitrile (–CN) functional groups; coupling constants reveal stereochemical details.
  • HPLC-MS : Assesses purity (>98%) and detects trace impurities (e.g., unreacted precursors or degradation products) .
  • IR Spectroscopy : Confirms nitrile absorption bands (~2200 cm⁻¹) and amino N–H stretches (~3300 cm⁻¹).

Q. What are the thermal stability profiles of similar fluorinated amines, and how can they inform handling protocols?

  • Methodology : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical. For example, 3-amino-4,4,4-trifluorobutyric acid decomposes at ~184°C, suggesting that this compound may require storage below 25°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcomes in the synthesis of this compound?

  • Methodology : Use chiral catalysts (e.g., BINAP-metal complexes) or enantioselective fluorination agents to control stereochemistry. Compare kinetic vs. thermodynamic control in ring-opening or substitution reactions. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What strategies resolve contradictions in reported physicochemical data for fluorinated nitriles like this compound?

  • Methodology : Cross-validate data using orthogonal techniques (e.g., X-ray crystallography for definitive structural confirmation vs. computational DFT calculations). Address discrepancies in melting points or solubility by standardizing experimental conditions (e.g., heating rates, solvent systems) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian or ORCA software) to map electron density distributions, Fukui indices, and transition states. Predict regioselectivity in reactions with electrophiles (e.g., alkyl halides) by analyzing LUMO/HOMO interactions .

Q. What in vitro assays are suitable for probing the bioactivity of this compound?

  • Methodology : Screen for enzyme inhibition (e.g., fluorometric assays targeting aminotransferases) or receptor binding (SPR or radioligand displacement). Use fluorinated analogs as positive controls, given their known interactions with biological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.